(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate

Catalog No.
S1489637
CAS No.
112901-67-4
M.F
C36H46O5
M. Wt
558.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyl...

CAS Number

112901-67-4

Product Name

(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate

IUPAC Name

[4-[(2S)-octan-2-yl]oxycarbonylphenyl] 4-(4-octoxyphenyl)benzoate

Molecular Formula

C36H46O5

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C36H46O5/c1-4-6-8-10-11-13-27-39-33-23-19-30(20-24-33)29-15-17-31(18-16-29)36(38)41-34-25-21-32(22-26-34)35(37)40-28(3)14-12-9-7-5-2/h15-26,28H,4-14,27H2,1-3H3/t28-/m0/s1

InChI Key

AYYWUKWHSHVSLJ-NDEPHWFRSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC(C)CCCCCC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC(C)CCCCCC

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)O[C@@H](C)CCCCCC

(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate, with the chemical formula C36H46O5 and a molecular weight of approximately 558.75 g/mol, is a compound that has garnered attention in biochemical research, particularly in proteomics. This compound features a complex structure that includes a biphenyl moiety, which contributes to its unique properties and potential applications in various scientific fields .

The synthesis of (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the biphenyl structure: This can be achieved through coupling reactions involving aryl halides.
  • Esterification: The carboxylic acid component is reacted with an alcohol (in this case, the octyloxy group) under acidic conditions to form the ester.
  • Chiral resolution: If necessary, chiral reagents or catalysts may be employed to ensure that the final product retains the desired stereochemistry.

Specific methods may vary based on available reagents and desired yield .

The primary applications of (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate lie in:

  • Proteomics Research: It serves as a valuable biochemical tool for studying protein interactions and functions.
  • Material Science: Due to its unique structural properties, it may find applications in developing advanced materials or coatings.
  • Pharmaceutical Development: Its potential biological activity could lead to applications in drug discovery and development .

While specific interaction studies for (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate are scarce, compounds with similar structures often participate in significant interactions with proteins and other biomolecules. These interactions can be explored using techniques such as surface plasmon resonance or nuclear magnetic resonance spectroscopy to assess binding affinities and kinetics.

Several compounds share structural features with (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate. These include:

Compound NameStructureUnique Features
4-Octyloxybenzoic acidC16H26O3Simpler structure; used in liquid crystal applications
1-Methylheptyl benzoateC16H30O2Similar ester functionality; potential fragrance applications
Biphenyl-4-carboxylic acidC13H10O2Basic biphenyl structure; utilized in polymer chemistry

The uniqueness of (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate lies in its specific stereochemistry and functional groups that enhance its solubility and reactivity compared to these similar compounds .

XLogP3

11.5

Dates

Modify: 2024-04-14

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